molecular formula C22H13N3O3 B021171 Benzene, 1,1',1''-methylidynetris[4-isocyanato- CAS No. 2422-91-5

Benzene, 1,1',1''-methylidynetris[4-isocyanato-

Cat. No.: B021171
CAS No.: 2422-91-5
M. Wt: 367.4 g/mol
InChI Key: LTIKIBFTASQKMM-UHFFFAOYSA-N
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Mechanism of Action

Methylidynetri-p-phenylene triisocyanate, also known as Benzene, 1,1’,1’'-methylidynetris[4-isocyanato-, is an organic ester that plays a significant role in various industrial applications . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of Methylidynetri-p-phenylene triisocyanate are materials such as rubber, metal, synthetic fibers, and cotton textiles . It is used as an adhesive agent, facilitating the bonding of these materials in various industrial applications .

Mode of Action

Methylidynetri-p-phenylene triisocyanate interacts with its targets through a process known as cross-linking . This involves the formation of strong covalent bonds between the polymer chains of the target material and the isocyanate groups of the compound . The result is a highly durable and resistant material, suitable for various industrial applications .

Biochemical Pathways

The biochemical pathways involved in the action of Methylidynetri-p-phenylene triisocyanate are primarily related to the cross-linking process . The compound reacts with the target material, leading to changes in the material’s molecular structure and properties . The downstream effects include increased durability, resistance, and bonding strength .

Pharmacokinetics

It’s important to note that the compound’s effectiveness and bioavailability are significantly influenced by factors such as concentration, temperature, and reaction time .

Result of Action

The action of Methylidynetri-p-phenylene triisocyanate results in the formation of highly durable and resistant materials . These materials are widely used in various industries, including the manufacturing of shoes, where the compound serves as a curing agent for neoprene adhesives .

Action Environment

The action, efficacy, and stability of Methylidynetri-p-phenylene triisocyanate are influenced by several environmental factors. These include temperature, humidity, and the presence of other chemicals . For instance, the compound’s reactivity and effectiveness can be enhanced under controlled temperature conditions .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’,1’'-methylidynetris[4-isocyanato- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13N3O3/c26-13-23-19-7-1-16(2-8-19)22(17-3-9-20(10-4-17)24-14-27)18-5-11-21(12-6-18)25-15-28/h1-12,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIKIBFTASQKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062401
Record name Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2422-91-5
Record name 4,4′,4′′-Triphenylmethane triisocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2422-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1',1''-methylidynetris(4-isocyanato-
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Record name Benzene, 1,1',1''-methylidynetris[4-isocyanato-
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Record name Benzene, 1,1',1''-methylidynetris[4-isocyanato-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylidynetri-p-phenylene triisocyanate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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